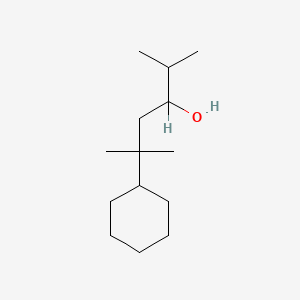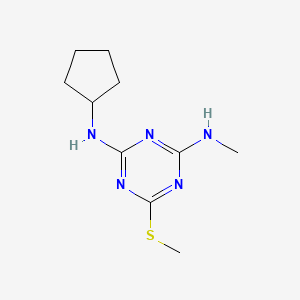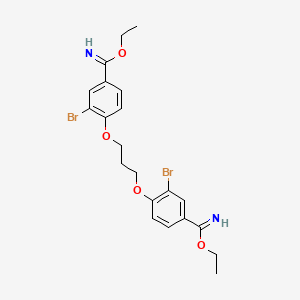
Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 298-144-4, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→(CH3C(CN)N)2+2H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The product is then purified through recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions include temperatures ranging from 60°C to 80°C or exposure to UV light.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are free radicals, which can then react with monomers to form polymers. This makes it a valuable initiator in the production of polymers such as polyvinyl chloride and polystyrene.
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers.
Biology: It is employed in the study of radical-induced biological processes and oxidative stress.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of plastics, rubbers, and other polymer-based materials.
作用機序
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These free radicals can then initiate chain reactions in polymerization processes. The molecular targets include monomers such as vinyl chloride and styrene, which react with the radicals to form long polymer chains.
類似化合物との比較
Similar Compounds
Benzoyl peroxide: Another radical initiator used in polymerization reactions.
Potassium persulfate: A compound that generates radicals through thermal decomposition.
Azobisisobutyronitrile: A similar compound with a slightly different structure but similar radical-generating properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency in generating radicals and its stability under various reaction conditions. This makes it a preferred choice in many industrial and research applications.
特性
CAS番号 |
93778-11-1 |
|---|---|
分子式 |
C21H24Br2N2O4 |
分子量 |
528.2 g/mol |
IUPAC名 |
ethyl 3-bromo-4-[3-[2-bromo-4-(C-ethoxycarbonimidoyl)phenoxy]propoxy]benzenecarboximidate |
InChI |
InChI=1S/C21H24Br2N2O4/c1-3-26-20(24)14-6-8-18(16(22)12-14)28-10-5-11-29-19-9-7-15(13-17(19)23)21(25)27-4-2/h6-9,12-13,24-25H,3-5,10-11H2,1-2H3 |
InChIキー |
AQZHTJWMWWJEST-UHFFFAOYSA-N |
正規SMILES |
CCOC(=N)C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C(=N)OCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


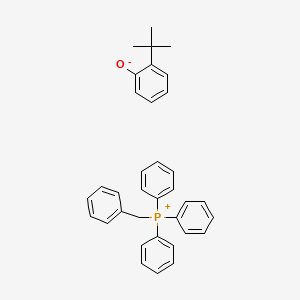


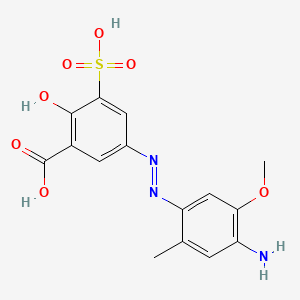




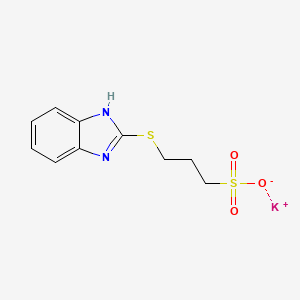

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
